Chlorodi(isopropyl)silane is an organosilicon compound characterized by the presence of silicon bonded to two isopropyl groups and one chlorine atom. This compound plays a significant role in various chemical applications, particularly in the synthesis of silicon-containing materials and as a reagent in organic chemistry.
Chlorodi(isopropyl)silane can be synthesized through several methods, primarily involving the reaction of trichlorosilane with isopropylmagnesium chloride, which is generated from 2-chloropropane and magnesium in tetrahydrofuran. This method not only provides a viable route for producing chlorodi(isopropyl)silane but also facilitates large-scale production due to its efficiency and relatively simple procedure .
Chlorodi(isopropyl)silane belongs to the class of silanes, specifically classified as a chlorosilane. Chlorosilanes are organosilicon compounds containing silicon atoms bonded to chlorine atoms and organic groups. They are widely used in the chemical industry for various applications, including surface modification and as intermediates in organic synthesis.
The synthesis of chlorodi(isopropyl)silane typically involves two main steps:
Chlorodi(isopropyl)silane has a molecular formula of . The structure consists of a silicon atom bonded to two isopropyl groups (each contributing three carbon atoms and seven hydrogen atoms) and one chlorine atom.
Chlorodi(isopropyl)silane can participate in several types of chemical reactions:
These reactions typically require specific conditions such as the presence of bases or acids for catalysis. For example, substitution reactions often utilize bases like triethylamine to facilitate the replacement of chlorine with other functional groups.
The mechanism by which chlorodi(isopropyl)silane acts involves its reactivity due to the presence of both silicon and chlorine functionalities:
The efficiency and selectivity of these reactions depend on factors such as solvent choice, temperature, and concentration of reactants.
Relevant data indicate that chlorodi(isopropyl)silane's reactivity makes it suitable for various applications in materials science and organic synthesis .
Chlorodi(isopropyl)silane finds utility in several scientific fields:
The nucleophilic substitution reaction between isopropylmagnesium chloride (i-PrMgCl) and silicon tetrachloride (SiCl₄) serves as the principal method for synthesizing chlorodi(isopropyl)silane [(i-Pr)₂SiHCl]. This reaction leverages the Grignard reagent's strong nucleophilicity to replace chlorine atoms on silicon, proceeding through a coordinated four-membered transition state that minimizes steric clashes. Key reaction parameters include:
Table 1: Grignard Reaction Parameters for Chlorodi(isopropyl)silane Synthesis
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 0–25°C | >35°C increases side reactions |
i-PrMgCl:SiCl₄ ratio | 2:1 | Higher ratios reduce selectivity |
Solvent | Anhydrous THF | Ethers <30°C boiling point risky |
Addition rate | Slow, dropwise | Prevents local overheating |
Initiation requires magnesium activation via iodine or ultrasonication to disrupt the passivating MgO layer [2]. Product isolation demands distillation under inert atmosphere (bp: 58–60°C at 50 mmHg) due to the compound’s moisture sensitivity [7].
The direct process (Rochow-Müller reaction) faces limitations with secondary alkyl chlorides like isopropyl chloride due to sluggish Si–C bond formation kinetics. Catalyst engineering aims to overcome this.
Imidazolium-based SILLPs grafted onto macroporous styrene-divinylbenzene matrices exhibit enhanced activity:
Table 2: Catalyst Performance in Isopropylchlorosilane Synthesis
Catalyst Type | Max Temp (°C) | Relative Rate | Lifetime (cycles) |
---|---|---|---|
VP-1AP (Pyridine-based) | 230 | 1.0× | >50 |
Imidazolium SILLP | 230 | 1.3× | >100 |
Amberlyst A-21 | 80 | 0.6× | 20 |
Zn/SiO₂ catalysts enable isopropylation via hydrosilylation of allyl chloride with HSiCl₃, though applicability to (i-Pr)₂SiHCl remains experimental [3].
Chlorodi(isopropyl)silane derives indirectly from trichlorosilane (TCS) through sequential functionalization.
Metallurgical-grade silicon (Mg-Si) reacts with HCl at 300°C:
Si + 3HCl → HSiCl₃ + H₂ (ΔH = −50 kJ/mol)
Table 3: Byproduct Distribution in TCS Synthesis
Byproduct | Typical Yield (%) | Separation Method |
---|---|---|
SiCl₄ | 10–15 | Distillation (bp 57.6°C) |
Si₂Cl₆ | 2–5 | Distillation (bp 145°C) |
FeCl₃/CrCl₃ | 0.1–0.5 | Adsorption on activated carbon |
TCS undergoes dismutation to generate chlorosilane intermediates:
2HSiCl₃ ⇄ SiCl₄ + H₂SiCl₂ 2H₂SiCl₂ ⇄ HSiCl₃ + H₃SiCl
Macroporous AN-251 anion-exchange resin catalyzes this equilibrium at 80–120°C, producing dichlorosilane (H₂SiCl₂) for subsequent isopropylation [6].
While solvent-free mechanochemistry (ball milling) remains underexplored for chlorodi(isopropyl)silane, emerging studies suggest potential:
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